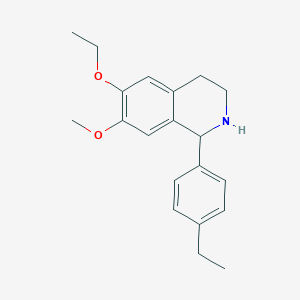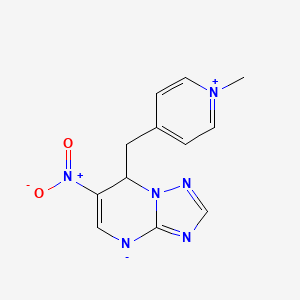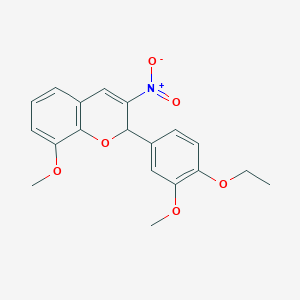
6-ethoxy-1-(4-ethylphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
6-ethoxy-1-(4-ethylphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a synthetic compound that has been studied for its potential application in scientific research.
Mecanismo De Acción
The mechanism of action of 6-ethoxy-1-(4-ethylphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine receptors. It has been found to act as a partial agonist at dopamine receptors, which means that it can activate these receptors to a certain extent, but not to the same extent as dopamine itself. This compound has been found to have a higher affinity for dopamine receptors in the striatum, a region of the brain that is involved in the regulation of movement.
Biochemical and Physiological Effects:
6-ethoxy-1-(4-ethylphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine release in the striatum, which may lead to an improvement in motor function in individuals with Parkinson's disease. This compound has also been found to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-ethoxy-1-(4-ethylphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high affinity for dopamine receptors, its ability to increase dopamine release in the striatum, and its antioxidant properties. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other neurotransmitter systems, and its effects may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on 6-ethoxy-1-(4-ethylphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline. One area of research could be to investigate its potential application in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Another area of research could be to investigate the molecular mechanisms underlying its interaction with dopamine receptors, which could lead to the development of more selective and potent compounds. Finally, future research could also focus on optimizing the synthesis method of this compound to improve its yield and purity.
Aplicaciones Científicas De Investigación
6-ethoxy-1-(4-ethylphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential application in scientific research. It has been found to have an affinity for dopamine receptors, which are involved in the regulation of movement, motivation, and reward. This compound has been studied for its potential application in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Propiedades
IUPAC Name |
6-ethoxy-1-(4-ethylphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-14-6-8-15(9-7-14)20-17-13-18(22-3)19(23-5-2)12-16(17)10-11-21-20/h6-9,12-13,20-21H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMQDDADWVCUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B4293952.png)
![6-amino-3-(2,4-diethoxyphenyl)-4-(2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293956.png)
![1,3-bis[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4293969.png)
![2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide](/img/structure/B4293971.png)

![ethyl 4-[5-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4293980.png)
![N-[4-(2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4293982.png)

amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B4294010.png)
![8-{[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4294012.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4294021.png)

![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4294042.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4294048.png)